molecular formula C6H3N3O3S2 B098937 5-(5-Nitro-2-furyl)-1,3,4-thiadiazole-2-thiol CAS No. 16865-27-3

5-(5-Nitro-2-furyl)-1,3,4-thiadiazole-2-thiol

Cat. No. B098937
CAS RN: 16865-27-3
M. Wt: 229.2 g/mol
InChI Key: XASNJDVTZFCZPT-UHFFFAOYSA-N
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Description

The compound 5-(5-Nitro-2-furyl)-1,3,4-thiadiazole-2-thiol is a heterocyclic compound that features a thiadiazole ring fused with a nitrofuran moiety. This structure is of interest due to its potential biological activities, including antibacterial and antituberculosis properties . The presence of the nitro group and the thiadiazole ring are key functional groups that contribute to the compound's reactivity and biological activity.

Synthesis Analysis

The synthesis of related 1,3,4-thiadiazole derivatives often involves the reaction of intermediates such as chlorocarbonylsulfenyl chloride with substituted vinylamines, as seen in the synthesis of 4-substituted 5-(5-nitro-2-furyl) thiazol-2-ones . Additionally, the formation of 5-(5-nitro-2-furyl)-1,3,4-thiadiazole-2-thiol could potentially be achieved through similar synthetic routes involving key intermediates and nucleophilic substitutions.

Molecular Structure Analysis

The molecular structure of 5-(5-Nitro-2-furyl)-1,3,4-thiadiazole-2-thiol and its derivatives is characterized by spectroscopic methods such as UV, IR, and NMR . These techniques confirm the presence of the thiadiazole ring and the nitrofuran moiety. The molecular and crystal structure of related compounds, such as 2-acetylamino-5-phenyl-Δ^2-1,3,4-thiadiazoline, have been described, providing insights into the geometry and electronic structure of these heterocycles .

Chemical Reactions Analysis

The reactivity of the thiadiazole ring in 5-(5-Nitro-2-furyl)-1,3,4-thiadiazole-2-thiol is highlighted by its ability to undergo ring opening and subsequent reactions with nucleophiles to form various heterocyclic compounds . The nitro group on the furan ring can be reduced to an amino group, as seen in the reductive metabolism of 4-(5-nitro-2-furyl)thiazole to 4-(5-amino-2-furyl)thiazole (AFT), which is a key step in the metabolic activation of this class of compounds .

Physical and Chemical Properties Analysis

The physical properties of related 5-nitro-2-furyl thiadiazole derivatives include their melting points and solubility, which can be influenced by the substituents on the thiadiazole ring . The chemical properties are largely defined by the presence of the nitro group and the thiadiazole ring, which are responsible for the compound's reactivity and potential as a pharmacophore. The pKa values and tautomeric equilibria of these compounds have been studied to understand their behavior in biological systems .

Scientific Research Applications

  • Antimicrobial Effects

    • Field : Microbiology
    • Application : Esters and amides of 3-(5-nitro-2-furyl)acrylic acid, a compound similar to the one you mentioned, have been studied for their antimicrobial effects .
    • Method : The effect of these compounds on bacteria (Escherichia coli, Staphylococcus aureus), yeasts (Saccharomyces cerevisiae, Candida albicans), molds (Aspergillus niger, Penicillium cyclopium, Rhizopus oryzae) and algae (Chlorella pyrenoidosa, Euglena gracilis, Scenedesmus obliquus) was investigated .
    • Results : The MIC values revealed antimycotic, antialgal and antibacterial activity of the studied derivates .
  • Chemical Transformation

    • Field : Chemical Engineering
    • Application : Furfural, a compound that can be derived from biomass, is transformed into various products through different chemical routes .
    • Method : Furfural is commercially produced by hydrolysis of pentosan polymers in biomass to pentose sugars (xylose) which undergo acid catalysis under high temperatures and successive dehydration .
    • Results : Furfuryl alcohol (FAL) is one such important product produced from catalytic hydrogenation of FUR .
  • Pharmaceutical Intermediates

    • Field : Pharmaceutical Chemistry
    • Application : 5-Nitrofurfural, a compound similar to the one you mentioned, is commonly used as a pharmaceutical intermediate .
    • Method : It is used in the synthesis of a series of 4-(5-nitrofuran-2-yl)prop-2-en-1-one derivatives and in the synthesis of modified mesoporous silica (MCM-41) .
    • Results : The specific outcomes of these syntheses are not provided in the source .
  • Aldose Reductase Inhibition

    • Field : Biochemistry
    • Application : A compound named “{ [5- (5-nitro-2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid” has been found to target the protein aldose reductase .
    • Method : The specific methods of application or experimental procedures are not provided in the source .
    • Results : The specific outcomes of these syntheses are not provided in the source .
  • Chemical Synthesis

    • Field : Organic Chemistry
    • Application : “(5-(5-nitro-2-furyl)-2-oxo-1,3,4-thiadiazol-3(2H)-yl)acetic acid” is a compound that can be used in chemical synthesis .
    • Method : The specific methods of application or experimental procedures are not provided in the source .
    • Results : The specific outcomes of these syntheses are not provided in the source .
  • Functional Parent of Acetic Acid
    • Field : Biochemistry
    • Application : The compound “{[5-(5-nitro-2-furyl)-1,3,4-oxadiazol-2-yl]thio}acetic acid” has been identified as a functional parent of acetic acid .
    • Method : The specific methods of application or experimental procedures are not provided in the source .
    • Results : The specific outcomes of these syntheses are not provided in the source .

Safety And Hazards

The safety data sheet for “5-Nitro-2-furaldehyde” indicates that it is a flammable solid. In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish it .

Future Directions

The compound “5-(5-Nitro-2-furyl)-1,3,4-thiadiazole-2-thiol” and its derivatives could potentially signal new directions in medicinal chemistry. For instance, chemicals causing mammary gland tumors in animals signal new directions for mechanistic studies and prevention research .

properties

IUPAC Name

5-(5-nitrofuran-2-yl)-3H-1,3,4-thiadiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3N3O3S2/c10-9(11)4-2-1-3(12-4)5-7-8-6(13)14-5/h1-2H,(H,8,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XASNJDVTZFCZPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)[N+](=O)[O-])C2=NNC(=S)S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80371801
Record name 5-(5-Nitrofuran-2-yl)-1,3,4-thiadiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(5-Nitro-2-furyl)-1,3,4-thiadiazole-2-thiol

CAS RN

16865-27-3
Record name 5-(5-Nitro-2-furyl)-1,3,4-thiadiazole-2-thiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16865-27-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(5-Nitrofuran-2-yl)-1,3,4-thiadiazole-2(3H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(5-Nitro-2-furyl)-1,3,4-thiadiazole-2-thiol
Reactant of Route 2
5-(5-Nitro-2-furyl)-1,3,4-thiadiazole-2-thiol

Citations

For This Compound
5
Citations
N Mohammadhosseini, ALI ASADIPOR… - Turkish Journal of …, 2009 - journals.tubitak.gov.tr
Starting from (5-nitrofuran-2-yl) methylene diacetate, a new series of 2-[(substituted benzyl) thio]-5-(5-nitro-2-furyl)-1, 3, 4-thiadiazoles (6a-n) were synthesized and the structures of the …
Number of citations: 16 journals.tubitak.gov.tr
M Vosooghi, R Sabourian, A Tahghighi… - Medicinal Chemistry …, 2015 - Springer
A novel series of (1,3,4-thiadiazol-2-ylthio)acetamides derived from 5-nitrofuran were synthesized and evaluated against extracellular promastigotes of Leishmania major. The most …
Number of citations: 14 link.springer.com
M Asadi, A Iraji, M Sherafati, MN Montazer, S Ansari… - Bioorganic …, 2022 - Elsevier
A series of 5-nitrofuran-2-yl-thiadiazole linked to different cyclohexyl-2-(phenylamino)acetamides were rationally designed and synthesized. All synthetic compounds were evaluated for …
Number of citations: 11 www.sciencedirect.com
N Mohammadhosseini, B Letafat, F Siavoshi… - Medicinal Chemistry …, 2008 - Springer
A new series of 2-[(chlorobenzyl)thio]-5-(5-nitro-2-furyl)-1,3,4-thiadiazoles (6a–h) were synthesized and evaluated by the disc diffusion method against Helicobacter pylori. Four …
Number of citations: 18 link.springer.com
S Kapil, PK Singh, OM Silakari - European journal of medicinal chemistry, 2018 - Elsevier
Leishmaniasis is an infectious disease caused by various species of protozoan parasite known as Leishmania, which is transmitted to its mammalian host via bite of an infected sandfly. …
Number of citations: 58 www.sciencedirect.com

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